
N-2-Propen-1-yl-DL-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Propen-1-yl-DL-aspartic acid is a synthetic amino acid derivative It is characterized by the presence of a propenyl group attached to the nitrogen atom of the aspartic acid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propen-1-yl-DL-aspartic acid typically involves the reaction of DL-aspartic acid with propenylating agents under controlled conditions. One common method includes the use of propenyl halides in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Propen-1-yl-DL-aspartic acid can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted aspartic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-2-Propen-1-yl-DL-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-2-Propen-1-yl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propenyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-2-Propen-1-yl-L-aspartic acid
- N-2-Propen-1-yl-D-aspartic acid
- N-2-Propen-1-yl-DL-glutamic acid
Uniqueness
N-2-Propen-1-yl-DL-aspartic acid is unique due to its racemic mixture, which allows it to interact with a broader range of biological targets compared to its enantiomerically pure counterparts. This property makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(prop-2-enylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-8-5(7(11)12)4-6(9)10/h2,5,8H,1,3-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALFTSHXGPUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
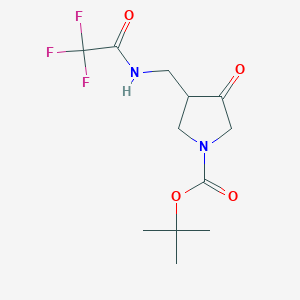

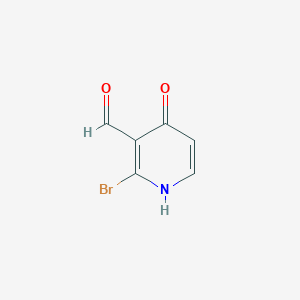
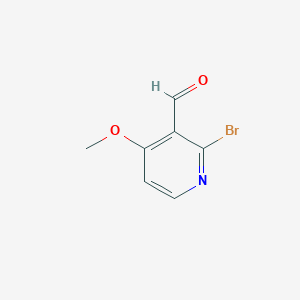
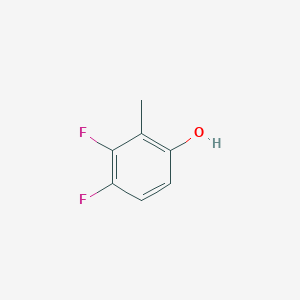
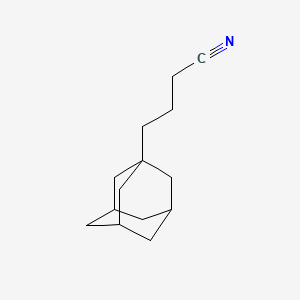
![3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone](/img/structure/B7967080.png)
![2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7967084.png)






